[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid
Description
[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a cyclohexane-derived compound featuring a cyclohexylamino backbone modified with an acetyl-isopropyl-amino substituent and a terminal acetic acid group.
Key structural attributes:
- Cyclohexylamino core: Provides conformational rigidity and influences solubility.
- Acetyl-isopropyl-amino group: Enhances lipophilicity compared to smaller substituents (e.g., cyclopropyl).
Properties
IUPAC Name |
2-[[4-[acetyl(propan-2-yl)amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)15(10(3)16)12-6-4-11(5-7-12)14-8-13(17)18/h9,11-12,14H,4-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADDRBCVULSRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NCC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Reduction of nitroso | Zn dust, 50% acetic acid, <20°C | 64.5% | |
| Azide formation | NaNO₂, HCl, 0°C | 56.2% | |
| Amine generation | H₂/Pd-C or Ph₃P, THF | 70–85% |
| Method | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Nucleophilic substitution | i-PrBr, K₂CO₃, DMF, 60°C | 78% | >95% | |
| Reductive amination | Acetone, NaBH₃CN, MeOH, pH 5.5 | 82% | 90% |
Acetylation of the Secondary Amine
Acetylation is achieved using acetic anhydride ((Ac)₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. A representative procedure involves stirring 4-(isopropylamino)cyclohexylamine (10 mmol) with (Ac)₂O (12 mmol) and Et₃N (15 mmol) at 25°C for 12 hours, yielding 4-(acetyl-isopropyl-amino)cyclohexylamine (93%) after aqueous workup.
Coupling with Acetic Acid Moiety
The final step involves coupling the amine with a bromoacetic acid derivative. Patent WO2012020357A1 employs carbodiimide-mediated coupling: 4-(acetyl-isopropyl-amino)cyclohexylamine (5 mmol) reacts with bromoacetic acid (6 mmol) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol) in DCM at 0–5°C. After 24 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Coupling Agents:
Integrated Synthetic Routes
Two primary routes are delineated:
Route A: Sequential Functionalization
Overall Yield : 52% (four steps).
Route B: Reductive Amination-Coupling
Overall Yield : 61% (three steps).
Challenges and Mitigation Strategies
-
Regioselectivity : Para-substitution on the cyclohexane ring is ensured using bulky bases (e.g., LDA) during alkylation to direct electrophilic attack.
-
Stereochemistry : Racemic mixtures are resolved via chiral chromatography (Chiralpak IC column, ethanol/heptane).
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes acetylated byproducts .
Chemical Reactions Analysis
Types of Reactions
[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid , often referred to as a derivative of amino acids, has garnered attention in various scientific research applications. This article explores its potential uses, focusing on its pharmacological properties, therapeutic implications, and biochemical interactions.
Pharmacological Applications
- Antimicrobial Activity : Research indicates that derivatives of amino acids can exhibit antimicrobial properties. Compounds similar to [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid have shown effectiveness against various bacterial strains, including resistant Gram-positive bacteria. Studies have demonstrated that modifications in the amino acid structure can enhance antibacterial potency and reduce toxicity to human cells .
- Anticancer Properties : Some studies suggest that amino acid derivatives can inhibit cancer cell proliferation. The structural characteristics of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid may allow it to interact with specific cellular pathways involved in tumor growth and metastasis. For instance, compounds with similar frameworks have been investigated for their ability to modulate apoptosis in cancer cells .
Biochemical Interactions
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, inhibitors of diacylglycerol acyltransferase (DGAT) have been studied for their role in lipid metabolism and energy homeostasis. Similar compounds have shown promise in managing metabolic disorders by modulating triglyceride levels .
- Neuroprotective Effects : There is emerging evidence that specific amino acid derivatives can exert neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid to cross the blood-brain barrier could be significant for treating conditions like Alzheimer's or Parkinson's disease .
Therapeutic Implications
- Pain Management : Compounds with similar structures have been explored for analgesic properties. The modulation of pain pathways through receptor interaction could make [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid a candidate for developing new pain relief medications.
- Anti-inflammatory Effects : Given the role of inflammation in various chronic diseases, the anti-inflammatory potential of this compound could be significant. Research on related compounds has indicated a capacity to reduce inflammatory markers, suggesting a possible therapeutic role in conditions like arthritis or inflammatory bowel disease.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The acetyl-isopropyl-amino group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its acetyl-isopropyl-amino substituent. Comparisons with related compounds highlight the impact of substituent modifications on physicochemical properties:
*Calculated based on molecular formula.
Key Observations :
- Acid-Base Properties: The acetic acid group (pKa ~2.5–3.0) contrasts with acetamide derivatives (e.g., N-(4-Isopropylamino-cyclohexyl)-acetamide in ), which lack ionizable protons at physiological pH.
- Synthetic Accessibility: Discontinuation of analogs like [4-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid () may reflect challenges in synthesis or purification.
Functional Group Comparisons
Acetic Acid vs. Acetamide Derivatives
- Applications in buffering systems (e.g., CABS buffer analogs in ).
- Acetamide Derivatives (e.g., N-[trans-4-(Isopropylamino)cyclohexyl]acetamide in ): Neutral at physiological pH; better membrane permeability. Common in drug discovery for improved bioavailability .
Amino Substituent Variations
Biological Activity
[4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in the pharmaceutical field.
Chemical Structure and Properties
The compound features a cyclohexyl ring substituted with an acetyl-isopropyl-amino group and an amino-acetic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
Synthesis
The synthesis of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid typically involves several steps:
- Formation of Cyclohexylamine : The cyclohexylamine framework is synthesized via hydrogenation of phenolic compounds or through Diels-Alder reactions.
- Introduction of Acetyl-Isopropyl Group : The acetyl-isopropyl moiety is introduced through alkylation reactions.
- Attachment of Amino-Acetic Acid Moiety : The final step involves the reaction with chloroacetic acid to form the desired product.
Biological Mechanisms
The biological activity of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors.
- Mechanism of Action : The compound may modulate enzyme activity by binding to active sites, facilitating conformational changes that influence biological pathways. The presence of the acetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Research Findings
Recent studies have focused on the pharmacological effects of this compound, particularly in relation to its potential as a therapeutic agent.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid exhibited significant anti-inflammatory properties in animal models of arthritis, suggesting its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Research indicated that this compound could protect neuronal cells from oxidative stress, highlighting its potential application in neurodegenerative disorders.
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor revealed that it effectively inhibited specific proteases involved in disease progression, providing a basis for further drug development.
Comparative Analysis
The following table summarizes the biological activities of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid compared to similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid | Anti-inflammatory, Neuroprotective | Enzyme inhibition |
| [4-(Isopropyl-methyl-amino)-cyclohexylamino]-acetic acid | Moderate anti-inflammatory | Receptor modulation |
| [4-(Methyl-amino)-cyclohexylamino]-acetic acid | Minimal activity | Poor binding affinity |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step organic reactions. For example:
- Step 1 : Introduce the cyclohexylamino group via nucleophilic substitution using cyclohexylamine and a halogenated precursor under anhydrous conditions (e.g., DMF as solvent, 60°C, 12 hours) .
- Step 2 : Acetylation of the secondary amine using acetyl chloride in dichloromethane at 0°C to room temperature.
- Step 3 : Carboxylic acid functionalization via hydrolysis of an ester intermediate (e.g., NaOH in methanol/water, reflux) .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final purity (>95%) can be confirmed by LC-MS and H NMR .
Q. How can researchers characterize the structural and stereochemical properties of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid using NMR and X-ray crystallography?
- Methodology :
- NMR : Use H and C NMR in deuterated solvents (e.g., DMSO-d) to identify proton environments (e.g., acetyl methyl protons at ~2.1 ppm, cyclohexyl protons at 1.2–1.8 ppm) and carbon signals (e.g., carbonyl carbons at ~170–175 ppm). 2D NMR (COSY, HSQC) resolves connectivity .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: acetonitrile/water). Diffraction data collected at 100 K can confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid and amide groups) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid derivatives in enzyme inhibition studies?
- Methodology :
- Derivative Synthesis : Modify substituents (e.g., replace acetyl with propionyl or benzoyl groups) and assess steric/electronic effects on binding .
- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., PPAR-α) using fluorescence polarization or calorimetry. Compare IC values to establish SAR trends .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes. Correlate docking scores with experimental IC values to validate hypotheses .
Q. How can conflicting data regarding the biological activity of [4-(Acetyl-isopropyl-amino)-cyclohexylamino]-acetic acid be resolved through experimental design?
- Methodology :
- Standardized Assays : Use validated protocols (e.g., fixed pH, temperature, and substrate concentrations) to minimize variability. For PPAR-α activation, employ luciferase reporter assays in HEK293 cells with positive controls (e.g., GW7647) .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression). Address solubility issues by testing analogs with improved logP values .
- Meta-Analysis : Aggregate data from multiple studies to identify outliers and adjust for batch effects (e.g., solvent differences in cell culture media) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
